

Application Notes and Protocols for Undec-10-ynylamine in Quantitative Proteomics

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Compound of Interest

Compound Name: Undec-10-ynylamine

Cat. No.: B15378994

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Application Notes

Undec-10-ynylamine is a versatile chemical probe for the investigation of protein modifications and interactions in quantitative proteomics. Its structure, featuring a terminal alkyne group and a primary amine, allows for its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".^{[1][2]} This enables the selective labeling and subsequent identification and quantification of proteins that have incorporated the probe.

The primary application of **Undec-10-ynylamine** in proteomics is as a metabolic label to study post-translational modifications (PTMs). The long alkyl chain mimics fatty acids, suggesting its potential use in studying protein acylation. The terminal amine group could allow for its enzymatic incorporation by aminotransferases or other enzymes that recognize primary amines, leading to the labeling of specific protein subsets. Once incorporated into proteins, the alkyne handle serves as a bioorthogonal tag for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging.^[3]

In a typical quantitative proteomics workflow, two cell populations are treated under different conditions (e.g., with and without a drug candidate). One or both populations are incubated with **Undec-10-ynylamine** to label a specific proteome fraction. After cell lysis, the alkyne-labeled proteins are conjugated to an azide-containing tag via click chemistry. For quantitative analysis, these tags can be isotopically labeled (e.g., "light" and "heavy" biotin).^[4] The tagged

proteins are then enriched, for example, using streptavidin beads if biotin was used, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the labeled peptides between the different conditions can then be determined by comparing the signal intensities of the isotopic pairs.[5] This powerful technique allows for the identification of proteins whose modification with the **Undec-10-ynylamine** probe is altered in response to a stimulus, providing insights into cellular signaling pathways and potential drug targets.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Undec-10-ynylamine

This protocol describes the metabolic labeling of cultured mammalian cells with **Undec-10-ynylamine** for subsequent proteomic analysis.

Materials:

- **Undec-10-ynylamine**
- Mammalian cell line of interest (e.g., HeLa, Jurkat)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cell scraper
- Centrifuge

Procedure:

- **Cell Culture:** Culture cells to approximately 70-80% confluency in a T75 flask or 10 cm dish.
- **Preparation of Labeling Medium:** Prepare a stock solution of **Undec-10-ynylamine** in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final

concentration of 10-50 μ M. The optimal concentration should be determined empirically for each cell line and experimental condition.

- **Metabolic Labeling:** Remove the existing culture medium from the cells and wash once with sterile PBS. Add the **Undec-10-ynylamine**-containing medium to the cells.
- **Incubation:** Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time may need to be optimized.
- **Cell Harvest:** After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
- **Lysis:** Lyse the cells directly on the plate by adding an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
- **Collection:** Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Storage:** Collect the supernatant containing the protein extract and store at -80°C until further use in the click chemistry protocol.

Protocol 2: Click Chemistry Reaction and Enrichment of Labeled Proteins

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a biotin-azide tag to the alkyne-labeled proteins, followed by enrichment.

Materials:

- Protein lysate from metabolically labeled cells (from Protocol 1)
- Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

- Sodium ascorbate
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% SDS)
- Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- Preparation of Click Chemistry Reagents:
 - Prepare a 10 mM stock solution of Azide-biotin in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of THPTA in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
- Click Reaction Setup: In a microcentrifuge tube, combine the following:
 - 500 µg - 1 mg of protein lysate
 - Azide-biotin stock solution to a final concentration of 100 µM.
 - THPTA stock solution to a final concentration of 1 mM.
 - CuSO₄ stock solution to a final concentration of 1 mM.
- Initiation of Reaction: Add sodium ascorbate stock solution to a final concentration of 1 mM to initiate the reaction.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
- Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents using a methanol/chloroform precipitation method.

- **Resuspension:** Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
- **Enrichment of Biotinylated Proteins:**
 - Equilibrate streptavidin-agarose beads with the resuspension buffer.
 - Add the resuspended protein sample to the beads and incubate for 2 hours at room temperature with rotation.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
 - 1% SDS in PBS
 - 8 M urea in 100 mM Tris-HCl, pH 8.0
 - PBS
- **Elution:** Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes. The eluted proteins are now ready for SDS-PAGE and subsequent in-gel digestion for mass spectrometry analysis.

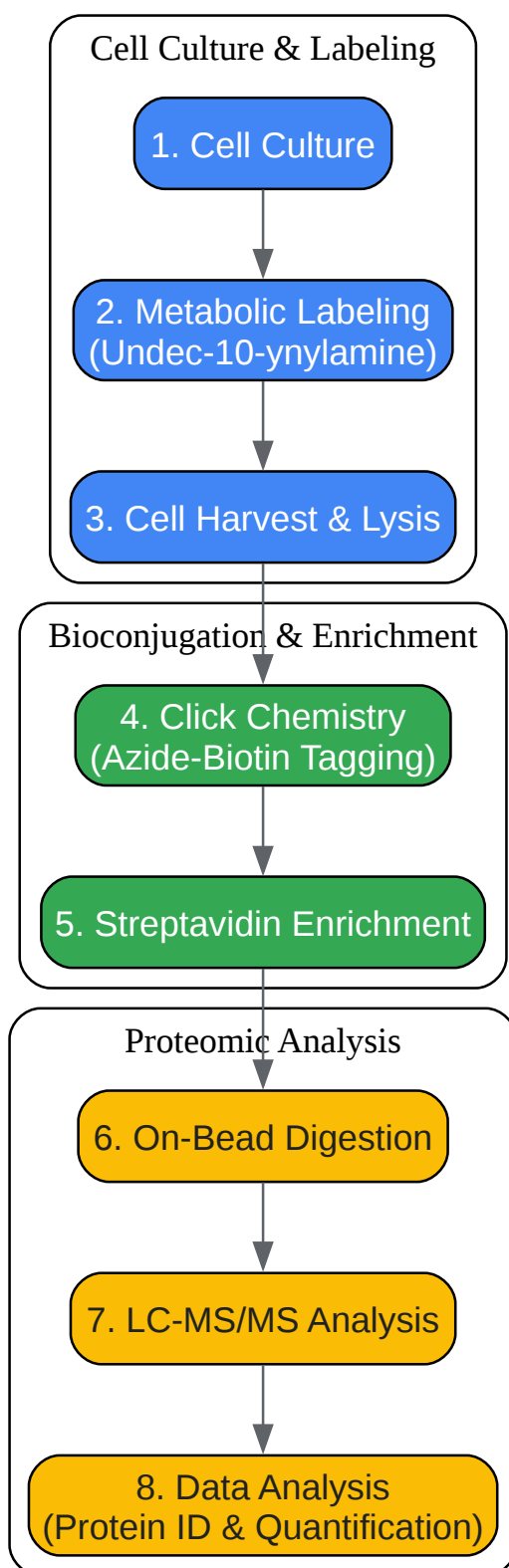
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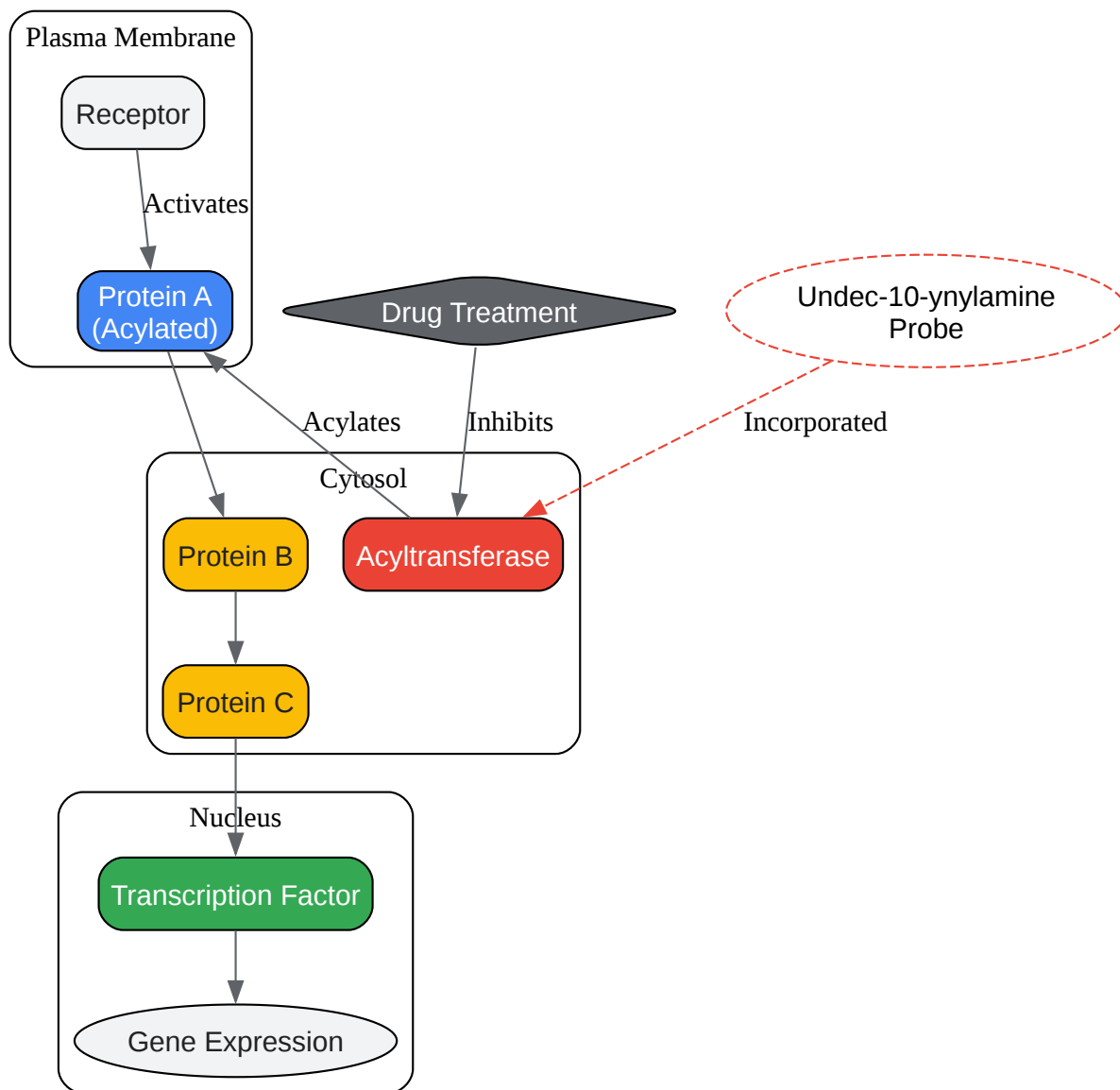
The following table is a representative example of quantitative proteomics data that could be obtained from an experiment using an alkyne-tagged probe to study protein acylation. The data presented here is adapted from a study by Martin, B. R., & Cravatt, B. F. (2009), which utilized 17-octadecynoic acid (17-ODYA) to profile S-acylated proteins in Jurkat T cells. The table shows a partial list of identified proteins and their relative abundance changes upon a specific treatment.

Protein ID (UniProt)	Gene Name	Protein Name	Peptide Sequence	Fold Change (Treatment/ Control)	p-value
P60709	ACTB	Actin, cytoplasmic 1	SYELPDGQV ITIGNER	1.12	0.34
P02768	ALB	Serum albumin	LVNEVTEFA K	0.98	0.87
P10275	HSPA8	Heat shock cognate 71 kDa protein	IINEPTAAAIA YGLDK	2.54	0.01
P04035	HSPA1A	Heat shock 70 kDa protein 1A/1B	IINEPTAAAIA YGLDK	2.61	0.01
P62258	GNB1	Guanine nucleotide- binding protein subunit beta- 1	VLGAHDN R	3.15	<0.005
P06733	GNAI2	Guanine nucleotide- binding protein G(i) subunit alpha-2	IAGESGKSTI VK	4.23	<0.001
P11362	HSP90AB1	Heat shock protein HSP 90-beta	LGIHEDSQN R	1.89	0.04
P08238	HSPD1	60 kDa heat shock protein, mitochondrial	VDGKKTNV DIK	1.05	0.65

Visualizations

Experimental Workflow





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